molecular formula C17H28N2O3 B4776451 N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine

N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine

Cat. No. B4776451
M. Wt: 308.4 g/mol
InChI Key: CRPUMQKKMSZDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine, also known as UWA-101, is a novel psychoactive substance that belongs to the class of designer drugs. It was first synthesized in 2012 by a team of researchers at the University of Western Australia. UWA-101 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, perception, and other physiological processes.

Mechanism of Action

N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor located on the surface of neurons in the brain. When N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation of the 5-HT2A receptor is thought to be responsible for the psychoactive effects of N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine are still being studied, but it is known to have potent psychoactive effects. N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine has been reported to induce visual hallucinations, altered perception of time and space, and changes in mood and emotion. It has also been shown to enhance cognitive performance in some tasks, such as working memory and attention. However, the long-term effects of N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine on the brain and body are not yet known.

Advantages and Limitations for Lab Experiments

N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine has several advantages for use in scientific research, including its high potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize in large quantities, which makes it useful for screening studies. However, N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine has some limitations for use in lab experiments, including its psychoactive effects, which can make it difficult to control for confounding variables. Additionally, the long-term effects of N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine on the brain and body are not yet known, which limits its use in studies that require long-term follow-up.

Future Directions

There are several future directions for research on N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine, including its potential use as a therapeutic agent for psychiatric disorders such as depression, anxiety, and schizophrenia. N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine may also be useful for investigating the role of the 5-HT2A receptor in the regulation of circadian rhythms and sleep-wake cycles. Additionally, N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine may be used to study the effects of 5-HT2A receptor activation on neural plasticity and learning and memory. Further research is needed to fully understand the potential applications of N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine in scientific research and clinical practice.

Scientific Research Applications

N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine has been used in several scientific studies to investigate the role of the serotonin 5-HT2A receptor in various physiological processes. For example, N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine has been used to study the effects of 5-HT2A receptor activation on neural activity in the prefrontal cortex, which is involved in decision-making, attention, and working memory. N,1-dimethyl-N-(2,4,5-trimethoxybenzyl)-4-piperidinamine has also been used to investigate the role of 5-HT2A receptors in the regulation of sleep-wake cycles and circadian rhythms.

properties

IUPAC Name

N,1-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-18-8-6-14(7-9-18)19(2)12-13-10-16(21-4)17(22-5)11-15(13)20-3/h10-11,14H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUMQKKMSZDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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